
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H9KN2O2 It is a potassium salt of 2-(2,4-dimethylpyrimidin-5-yl)acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate typically involves the reaction of 2,4-dimethylpyrimidine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.
Types of Reactions:
Oxidation: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4-Dimethylpyrimidine: The parent compound, which lacks the acetic acid moiety.
2-(2,4-Dimethylpyrimidin-5-yl)acetic acid: The free acid form of the compound.
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate: The potassium salt form, which is more soluble in water.
Uniqueness: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is unique due to its combination of the pyrimidine ring and the acetic acid moiety, which imparts specific chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid form.
Propriétés
Formule moléculaire |
C8H9KN2O2 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
potassium;2-(2,4-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-7(3-8(11)12)4-9-6(2)10-5;/h4H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
OBLABYHIKIDUEO-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=NC=C1CC(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)

![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
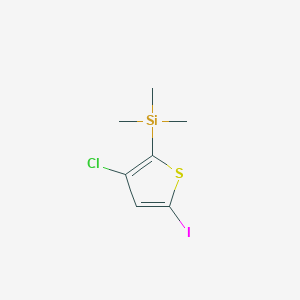
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
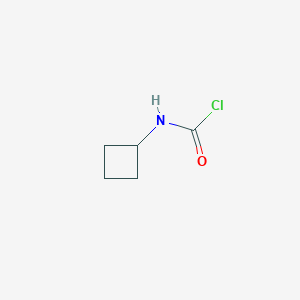
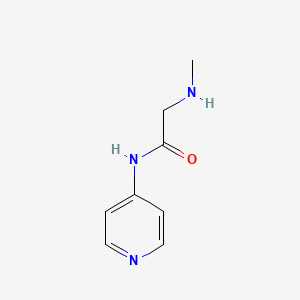
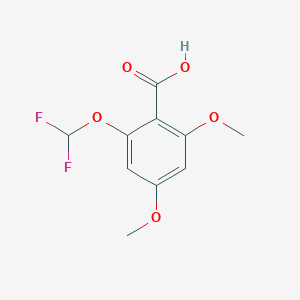
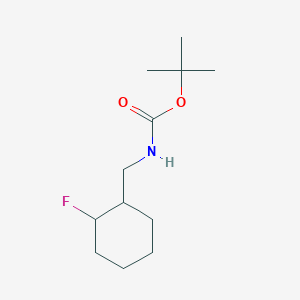
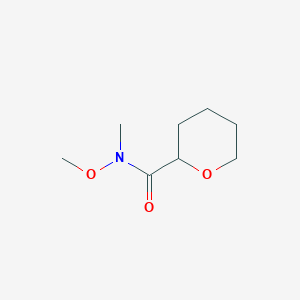

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)


